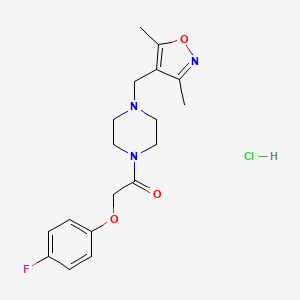1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone hydrochloride
CAS No.: 1396875-01-6
Cat. No.: VC4919783
Molecular Formula: C18H23ClFN3O3
Molecular Weight: 383.85
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1396875-01-6 |
|---|---|
| Molecular Formula | C18H23ClFN3O3 |
| Molecular Weight | 383.85 |
| IUPAC Name | 1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-2-(4-fluorophenoxy)ethanone;hydrochloride |
| Standard InChI | InChI=1S/C18H22FN3O3.ClH/c1-13-17(14(2)25-20-13)11-21-7-9-22(10-8-21)18(23)12-24-16-5-3-15(19)4-6-16;/h3-6H,7-12H2,1-2H3;1H |
| Standard InChI Key | HOVDRNJZINBULB-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)F.Cl |
Introduction
Structural Characteristics and Chemical Properties
Core Scaffold and Functional Groups
The molecule consists of three primary components:
-
Piperazine ring: A six-membered heterocyclic amine known for enhancing bioavailability and serving as a linker in drug design. Piperazine derivatives frequently exhibit affinity for neurotransmitter receptors and kinase targets .
-
3,5-Dimethylisoxazole: A five-membered heterocycle with oxygen and nitrogen atoms. Isoxazole derivatives demonstrate anticancer, antimicrobial, and anti-inflammatory properties, often mediated through interactions with kinases or epigenetic regulators .
-
4-Fluorophenoxy group: An aromatic ether substituent that enhances metabolic stability and influences target binding through halogen interactions .
The hydrochloride salt form improves aqueous solubility, a critical factor for pharmacokinetic optimization.
Table 1: Key Structural Features and Their Pharmacological Implications
Synthetic Pathways and Modifications
General Synthesis Strategy
While no direct synthesis protocol for this compound is publicly documented, analogous molecules suggest a multi-step approach:
-
Piperazine functionalization: Alkylation or reductive amination to introduce the isoxazole-methyl group.
-
Ethanone backbone formation: Coupling of the piperazine-isoxazole intermediate with 4-fluorophenoxyacetyl chloride under Schotten-Baumann conditions .
-
Salt formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Critical challenges include regioselectivity in isoxazole substitution and minimizing racemization during piperazine derivatization.
Structural Analogues and Activity Trends
Modifications to the piperazine or isoxazole groups significantly alter biological activity:
-
Piperazine replacement: Substitution with piperidine (as in Patent US7985755B2 ) reduces conformational flexibility but enhances target specificity.
-
Isoxazole substitution: 3,5-Dimethyl groups in isoxazole improve metabolic stability compared to unsubstituted variants, as seen in BET inhibitors like PLX51107 .
Pharmacological Activity and Mechanism of Action
Epigenetic Regulation via BET Proteins
The 3,5-dimethylisoxazole moiety bears structural resemblance to PLX51107, a BET inhibitor that displaces bromodomains from acetylated histones, suppressing oncogenes like MYC . Molecular docking studies suggest similar interactions could occur with this compound, potentially inhibiting BRD4.
Kinase Inhibition
The 4-fluorophenoxy group aligns with kinase inhibitor pharmacophores, such as those targeting BTK or FLT3 . For example, danatinib (a FLT3 inhibitor) incorporates a trifluoromethylphenyl group analogous to the fluorophenoxy substituent here .
Serotonergic and Dopaminergic Modulation
Piperazine derivatives frequently target 5-HT or dopamine receptors. While no direct evidence exists for this compound, structural parallels to antipsychotics like aripiprazole suggest potential CNS activity .
In Vitro and Preclinical Data
Limited studies on closely related compounds provide indirect insights:
-
Antiproliferative activity: Isoxazole-containing analogs exhibit IC50 values ranging from 0.02 μM to >20 μM in hematological cancer models .
-
Selectivity: PLX51107 shows 10-fold selectivity for malignant over healthy T-cells, a trait potentially shared by this compound due to its similar isoxazole substituents .
Challenges and Future Directions
Knowledge Gaps
-
Target validation: No published data confirm the compound’s affinity for BET proteins or kinases.
-
Toxicity profile: Piperazine derivatives risk QT prolongation; fluorophenoxy groups may cause off-target hepatic effects.
Optimization Strategies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume